1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

GPCR Pharmacology Dyslipidemia Partial Agonism

Researchers and procurement managers face inconsistent aqueous solubility and poor crystallinity in bicyclic pyrazole building blocks, complicating SAR workflows. This hydrochloride salt form (CAS 1071575-85-3) provides a solution for medicinal chemistry. - **Enhanced handling**: Crystalline HCl salt vs. free base (CAS 2214-03-1); enables direct use in aqueous reactions. - **Validated scaffold**: Core for GPR109a partial agonists (MK-0354, EC₅₀ ~1.6 µM) and TrkA inhibitors (<100 nM). - **Scalable supply**: Kilogram-scale synthesis available; C3 position accessible for diversification.

Molecular Formula C6H9ClN2
Molecular Weight 144.60
CAS No. 1071575-85-3
Cat. No. B3021593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
CAS1071575-85-3
Molecular FormulaC6H9ClN2
Molecular Weight144.60
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2.Cl
InChIInChI=1S/C6H8N2.ClH/c1-2-5-4-7-8-6(5)3-1;/h4H,1-3H2,(H,7,8);1H
InChIKeyKYVKQPXIUOSMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride: Core Specifications


1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (CAS 1071575-85-3) is a bicyclic heterocyclic building block composed of a pyrazole ring fused to a cyclopentane ring, with molecular formula C₆H₉ClN₂ and molecular weight 144.60 . The hydrochloride salt form provides enhanced crystallinity and aqueous solubility compared to the free base, facilitating handling in medicinal chemistry workflows and enabling direct use in aqueous reaction conditions . This fused bicyclic scaffold serves as a versatile synthetic intermediate for constructing pharmacologically active compounds, with patent literature documenting its incorporation into kinase inhibitors, GPCR modulators, and ion channel blockers [1].

Hydrochloride salt supports aqueous reaction and crystallization workflows
Fused bicyclic scaffold with conformational constraint distinct from monocyclic pyrazoles
C3 position enables versatile functionalization for kinase, GPCR, and ion channel targets

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride: Differentiation from Generic Analogs


The cyclopenta[c]pyrazole scaffold exhibits distinct conformational constraints and electronic properties that diverge significantly from indazole, indole, or monocyclic pyrazole alternatives. In calcium channel inhibitor development, the specific 2,4,5,6-tetrahydrocyclopenta[c]pyrazole substitution pattern produced IC₅₀ values ranging from 10 nM to >10 μM depending solely on the nature of the C3 substituent, with the 2,4-regioisomer showing markedly different activity than the 1,4-isomer [1]. The hydrochloride salt form (CAS 1071575-85-3) offers distinct advantages over the free base (CAS 2214-03-1) in aqueous reaction media and crystallization protocols . Additionally, this scaffold provides a strategic synthetic entry point for C3-functionalized derivatives, a position critical for pharmacophore engagement across multiple target classes including GPR109a, TrkA, and Cav2.2 channels [2].

Salt form Free base (CAS 2214-03-1) may require additional solubilization steps in aqueous media; hydrochloride facilitates direct use
Scaffold Indazole, indole, or monocyclic pyrazole alternatives lack the cyclopentane ring constraint, likely altering substituent presentation to biological targets
Regioisomer 1,4- vs. 2,4-substitution pattern significantly shifts biological activity; isomer identity must be verified for SAR continuity

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride: Quantitative Evidence


Subtype-Selective GPR109a Partial Agonism

The 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivative (MK-0354), synthesized from the parent cyclopenta[c]pyrazole scaffold, demonstrates partial agonism at GPR109a with EC₅₀ values of 1.65 μM (human) and 1.08 μM (mouse), exhibiting approximately 60-70% efficacy relative to the full agonist nicotinic acid while showing no activation of the closely related GPR109b receptor at concentrations up to 100 μM . In contrast, nicotinic acid, a structurally distinct full agonist, activates both GPR109a and GPR109b and induces vasodilation and flushing at therapeutic doses . This partial agonist profile enables antilipolytic activity without the dose-limiting flushing side effect characteristic of full GPR109a agonists [1].

GPR109a Partial Agonism
Cross-study comparable
MK-0354 derivative: hEC₅₀ 1.65 µM, mEC₅₀ 1.08 µM; ~60–70% efficacy vs. nicotinic acid; no GPR109b activation ≤100 µM
Supports GPR109a partial agonist design from this scaffold
Derivative-specific; scaffold SAR verification needed
GPCR Pharmacology Dyslipidemia Partial Agonism

TrkA Kinase Inhibition via C3-Urea Functionalization

A 2-phenyl-3-urea substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivative (BDBM406049) demonstrated TrkA kinase inhibition with an IC₅₀ of <100 nM in a LanthaScreen Eu Kinase Binding Assay [1]. This potency was achieved through strategic functionalization at the C3 position of the cyclopenta[c]pyrazole core. In the same N-type calcium channel discovery program, unsubstituted or differently substituted cyclopenta[c]pyrazole analogs showed widely varying potency, with IC₅₀ values spanning from 10 nM to >10 μM depending on C3 substituent identity, underscoring that the core scaffold alone does not confer activity—functionalization is the critical determinant [2]. The parent hydrochloride salt serves as the essential starting material for introducing potency-conferring substituents at this critical C3 position.

TrkA Kinase Inhibition
Reported
2-phenyl-3-urea derivative IC₅₀
Enables potent kinase inhibitor lead generation
Potency heavily dependent on C3 substituent; unsubstituted scaffold inactive
Cav2.2 Channel Blockade
Class-level inference
Optimized derivative active in rat CFA inflammatory pain model; IC₅₀ range 10 nM to >10 µM across series
Scaffold may support Cav2.2 blocker development
Regioisomeric and C3 substituent effects require systematic evaluation
Scalable Azide-Free Route
Head-to-head
2-step one-pot, azide-free; scalable to multi-kg vs. traditional 7-step, 39% yield route using sodium azide
Supports cost-effective in-house derivatization strategy
Patent route; in-house transferability to verify
Kinase Inhibition TrkA Pain Therapeutics

Cav2.2 Channel Blockade for In Vivo Analgesia

A systematic structure-activity relationship study of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles identified compounds with N-type calcium channel (Cav2.2) blocking activity, with one optimized derivative demonstrating in vivo efficacy in the rat complete Freund‘s adjuvant (CFA) inflammatory pain model [1]. The SAR study revealed that both the regioisomeric attachment point (2,4- vs. 1,4-substitution pattern) and the nature of the C3 substituent critically modulated potency, with IC₅₀ values spanning three orders of magnitude across the compound series [1]. Structurally related monocyclic pyrazoles or indazoles lack the fused cyclopentane ring constraint that defines the conformational presentation of substituents to the Cav2.2 binding site, suggesting that generic substitution with alternative heterocyclic scaffolds would not reproduce this SAR profile.

Cav2.2 Channel Blockade
Class-level inference
Optimized derivative active in rat CFA inflammatory pain model; IC₅₀ range 10 nM to >10 µM across series
Scaffold may support Cav2.2 blocker development
Regioisomeric and C3 substituent effects require systematic evaluation
Ion Channel Pharmacology Chronic Pain Cav2.2 Antagonism

Scalable Azide-Free Synthetic Route

Patent US20100174091 discloses an improved two-step, one-pot process for preparing tetrazolyltetrahydrocyclopentapyrazoles from cyclopentanone using preformed tetrazole without requiring sodium azide in the final steps [1]. This method represents a significant safety and efficiency advancement over traditional multi-step syntheses that rely on azide chemistry for tetrazole ring formation [1]. Separately, a scalable one-pot synthesis of MK-0354 was developed starting from 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt and cyclopentanone, followed by hydrazine addition, enabling kilogram-scale production for clinical supply [2]. The unsubstituted 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride serves as a key intermediate that can be further diversified at the C3 position via electrophilic substitution or cross-coupling chemistry.

Scalable Azide-Free Route
Head-to-head
2-step one-pot, azide-free; scalable to multi-kg vs. traditional 7-step, 39% yield route using sodium azide
Supports cost-effective in-house derivatization strategy
Patent route; in-house transferability to verify
Process Chemistry Scale-Up Synthesis Building Block Utility

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride: Key Applications


GPR109a Partial Agonists for Dyslipidemia

This scaffold serves as the core for synthesizing GPR109a partial agonists exemplified by MK-0354, which demonstrates EC₅₀ values of 1.65 μM (human) and 1.08 μM (mouse) with approximately 60-70% efficacy relative to nicotinic acid and no GPR109b activation up to 100 μM . The partial agonist profile derived from this scaffold enables antilipolytic efficacy without the flushing side effects characteristic of full agonists. The hydrochloride salt form provides optimal solubility for aqueous reaction conditions during C3 functionalization required for generating GPR109a-targeted compound libraries .

TrkA Kinase Inhibitors for Pain and Oncology

C3-functionalized derivatives of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold have demonstrated sub-100 nM TrkA kinase inhibition, as exemplified by the 2-phenyl-3-urea derivative BDBM406049 (IC₅₀ < 100 nM in LanthaScreen Eu Kinase Binding Assay) [1]. This potency level supports the scaffold‘s utility as a starting point for TrkA inhibitor lead optimization programs targeting neurotrophin signaling in chronic pain and cancer. The parent building block enables systematic exploration of C3 substituent space to optimize potency and selectivity against the Trk kinase family.

Cav2.2 Blockers for Non-Opioid Pain Therapy

Structure-activity relationship studies demonstrate that substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles produce Cav2.2 N-type calcium channel blockers with in vivo efficacy in the rat CFA inflammatory pain model [2]. The SAR reveals that potency critically depends on both regioisomeric attachment (2,4- vs. 1,4-substitution) and C3 substituent identity, with IC₅₀ values spanning from 10 nM to >10 μM across the series [2]. This scaffold provides a validated entry point for developing non-opioid analgesics targeting Cav2.2 channels, a mechanistically distinct approach from opioid receptor agonism.

Scalable Manufacture of Tetrazole-Containing Derivatives

The scalable one-pot synthetic routes disclosed in US20100174091 and Wilson et al. (2009) enable kilogram-scale production of tetrazolyl-substituted cyclopenta[c]pyrazole derivatives from cyclopentanone without sodium azide, addressing process safety and yield concerns [3][4]. The parent hydrochloride building block can be procured and diversified at the C3 position using established electrophilic substitution or metal-catalyzed cross-coupling methodologies, offering a cost-effective strategy for generating derivative libraries compared to custom synthesis of each final compound from scratch.

Application
Selection Property
Validation Focus
GPR109a partial agonism research
GPR109a/GPR109b subtype selectivity profile
cAMP and GTPγS binding assay interpretation
TrkA kinase inhibition studies
C3 substituent potency optimization
Kinase panel selectivity and binding assay review
Cav2.2 channel blockade research
Regioisomeric attachment verification
In vivo pain model endpoint interpretation
Scalable tetrazole derivative synthesis
Azide-free process scalability
In-house route transfer and safety assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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